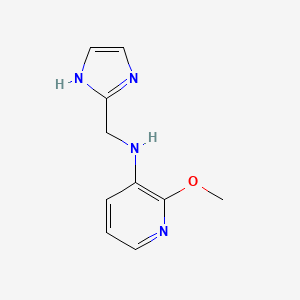

N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine

Description

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine |

InChI |

InChI=1S/C10H12N4O/c1-15-10-8(3-2-4-13-10)14-7-9-11-5-6-12-9/h2-6,14H,7H2,1H3,(H,11,12) |

InChI Key |

TYIKJQCXPOHBEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)NCC2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Direct Multi-Component Synthesis via Condensation

One of the prevalent approaches involves condensation reactions between appropriately substituted pyridine derivatives and imidazole precursors, often facilitated by acid catalysis or dehydrating agents.

Pyridin-3-amine derivative + Imidazole derivative → N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine

- Reagents: 2-methoxypyridin-3-amine, 2-(imidazol-2-ylmethyl) derivatives, acetic acid or other catalysts.

- Conditions: Reflux in ethanol or acetonitrile, typically 5-6 hours.

- Procedure: The aldehyde or ketone derivatives of pyridine are refluxed with imidazole derivatives in ethanol with catalytic acetic acid, leading to imine formation followed by reduction or cyclization.

- In a study involving the synthesis of related heterocyclic compounds, refluxing equimolar amounts of aldehyde derivatives with amines in ethanol with acetic acid yielded the target compound after filtration and recrystallization (see Figure 2 in).

Mannich-Type Condensation

This method involves the Mannich reaction, where formaldehyde, amines, and heterocyclic compounds are combined to form N-alkylated derivatives.

2-methoxypyridin-3-amine + formaldehyde + imidazole → this compound

- Reagents: Formaldehyde (as paraformaldehyde or aqueous formalin), pyridin-3-amine, imidazole.

- Conditions: Acidic or neutral medium, reflux at 80-100°C for 4-6 hours.

- Notes: The Mannich base formation facilitates the introduction of the imidazol-2-ylmethyl group onto the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach the imidazole moiety onto the pyridine core.

2-chloropyridin-3-amine derivative + imidazol-2-ylboronic acid or imidazol-2-ylamine → this compound

- Catalysts: Pd2(dba)3, Xantphos.

- Reagents: Aryl halides, boronic acids or amines.

- Solvent: Toluene or dioxane.

- Conditions: Stir at 110°C for 12 hours under nitrogen atmosphere, followed by purification via preparative HPLC or chromatography.

Research Reference:

- The synthesis of related compounds employed this method, with purification confirmed by NMR and mass spectrometry ().

Oxidative and Halogenation Strategies

Halogenation of the heterocyclic core, followed by nucleophilic substitution, is also reported:

- Bromination or iodination of the pyridine ring using NBS or I2 in acetonitrile at 30°C.

- Subsequent substitution with imidazole derivatives under basic conditions.

2-bromopyridin-3-amine + imidazole derivative → this compound

Reagents and Conditions Summary Table

| Method | Key Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Condensation | 2-methoxypyridin-3-amine, imidazole derivatives, acetic acid | Ethanol | Reflux (~78°C) | 5-6 h | Variable | Recrystallization from ethanol |

| Mannich Reaction | Formaldehyde, pyridin-3-amine, imidazole | Aqueous or ethanol | 80-100°C | 4-6 h | Moderate | Acidic medium |

| Palladium-Catalyzed Coupling | Aryl halide, imidazol-2-ylboronic acid/amine | Toluene/dioxane | 110°C | 12 h | Good | Under N2, purified by HPLC |

| Halogenation + Nucleophilic Substitution | NBS or I2, imidazole derivatives | Acetonitrile | 30°C | 5 h | Variable | Followed by purification |

Characterization Data

The synthesized compound is characterized by:

- FTIR: NH stretch (~3147 cm$$^{-1}$$), C=N (~1618 cm$$^{-1}$$), C-F (~1008 cm$$^{-1}$$)

- NMR: Aromatic protons between δ 6.98–8.58 ppm, methylene protons at δ 8.47 ppm, NH at δ 9.50 ppm.

- Mass Spectrometry: Molecular ion peak at m/z 283.23, consistent with the molecular formula C$${10}$$H$${12}$$N$$_{4}$$O.

Summary and Outlook

The synthesis of this compound is achievable through multiple routes, with the most efficient involving palladium-catalyzed cross-coupling for regioselective attachment of the imidazole moiety. Condensation and Mannich-type reactions serve as alternative strategies, especially suitable for initial exploratory syntheses.

Future research should focus on optimizing reaction conditions to improve yields and selectivity, exploring greener solvents, and developing scalable protocols for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce a variety of functional groups onto the rings .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions . These interactions enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a) N-(tert-Butyl)-2-methoxypyridin-3-amine

- Structure : Replaces the imidazole-methyl group with a tert-butyl substituent.

- This may impact bioavailability in biological systems.

- Availability : Listed in supplier catalogs (e.g., ALD01784), suggesting accessibility for synthetic applications .

b) N-(3-Chlorobenzyl)-3-morpholinopropan-1-amine

- Structure : Contains a morpholine-propylamine chain instead of the pyridine-imidazole system.

- Properties : The morpholine group enhances hydrogen-bonding capacity and solubility in aqueous media. The chlorine atom on the benzyl group may increase electrophilicity, altering reactivity in cross-coupling reactions .

c) 2-Methoxypyridin-3-amine

- Structure : Lacks the imidazole-methyl substituent, serving as the parent compound.

- Properties: Molecular weight 124.14 g/mol, melting point 67–68°C.

Reactivity and Functional Potential

- Electron Distribution : The methoxy group on the pyridine ring donates electron density, activating the ring for electrophilic substitution. The imidazole moiety introduces additional basicity (pKa ~7) and metal-coordination sites, distinguishing it from analogs like the tert-butyl derivative .

- Biological Relevance : Imidazole-containing compounds often exhibit antimicrobial or kinase inhibitory activity. The discontinued status of the target compound may reflect challenges in stability or synthesis scalability compared to simpler analogs .

Biological Activity

N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4O |

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H12N4O/c1-15-10-8(3-2-4-13-10)14-7-9-11-5-6-12-9/h2-6,14H,7H2,1H3,(H,11,12) |

| Canonical SMILES | COC1=C(C=CC=N1)NCC2=NC=CN2 |

The compound features an imidazole ring and a pyridine moiety, which contribute to its unique biological properties.

The mechanism of action of this compound involves its interaction with various biological targets:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is crucial for enzyme activity modulation.

- Hydrogen Bonding : The pyridine ring can participate in hydrogen bonding and π–π interactions, facilitating binding to biological macromolecules.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease pathways, making it a candidate for drug development .

Biological Activities

Research has demonstrated a variety of biological activities associated with this compound:

Antimicrobial Activity : The compound exhibits notable antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi, potentially through interference with cell wall synthesis or metabolic pathways .

Anticancer Properties : Preliminary investigations indicate that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, suggesting a role in cancer therapeutics .

Neuroprotective Effects : Some studies highlight the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to its protective effects against neuronal damage .

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- Study on Antibacterial Activity : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. Further research is needed to elucidate the specific pathways involved .

- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound improved cognitive function in models of Alzheimer's disease, indicating its potential as a neuroprotective agent .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine?

Methodological Answer:

The synthesis typically involves coupling 2-methoxypyridin-3-amine with imidazole derivatives. A common approach includes:

- Step 1: Prepare 2-methoxypyridin-3-amine via nucleophilic substitution or reductive amination of 2-methoxy-3-nitropyridine, followed by catalytic hydrogenation .

- Step 2: Functionalize the imidazole moiety (e.g., 1H-imidazole-2-carbaldehyde) via reductive amination or alkylation. For example, react imidazole-2-carbaldehyde with a primary amine group under NaBH₃CN or Pd-catalyzed cross-coupling conditions .

- Step 3: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures via (e.g., δ 6.7–8.0 ppm for aromatic protons) and LCMS .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.2–3.8 ppm). Imidazole NH protons may appear as broad singlets (δ 10–12 ppm) .

- IR Spectroscopy: Look for N-H stretches (~3400 cm⁻¹) and C=N/C-O bonds (1600–1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 235.1) and fragmentation patterns .

Basic: How can density functional theory (DFT) predict electronic properties?

Methodological Answer:

- Modeling: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies, electrostatic potential maps, and charge distribution .

- Validation: Compare computed vibrational frequencies (IR) and NMR chemical shifts (via GIAO method) with experimental data to refine accuracy .

Advanced: How to optimize reaction yields when introducing the imidazole moiety?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄ for Buchwald-Hartwig coupling or CuI for Ullmann-type reactions in DMF at 80–100°C .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the imidazole nitrogen. Additives like K₂CO₃ improve deprotonation .

- Yield Analysis: Use HPLC to monitor reaction progress. Typical yields range from 45–70%, with impurities removed via recrystallization (ethanol/water) .

Advanced: How to resolve contradictions between theoretical and experimental NMR data?

Methodological Answer:

- Solvent Corrections: Simulate NMR spectra (e.g., with Gaussian 16) using explicit solvent models (DMSO-d₆ or CDCl₃) to account for hydrogen bonding .

- Dynamic Effects: Consider tautomerization (e.g., imidazole NH proton exchange) via variable-temperature NMR to explain peak broadening .

- X-ray Crystallography: Resolve ambiguities by growing single crystals (e.g., via slow evaporation in methanol) and compare bond lengths/angles with DFT-optimized geometries .

Advanced: Design a cytotoxicity assay using the SRB method for this compound.

Methodological Answer:

- Cell Culture: Use adherent lines (e.g., HeLa or MCF-7) in 96-well plates. Seed 5,000 cells/well and incubate for 24 h .

- Dosing: Add compound (0.1–100 μM) in triplicate. Include controls (DMSO vehicle, cisplatin positive control).

- Fixation/Staining: After 72 h, fix cells with cold 10% trichloroacetic acid, stain with 0.4% sulforhodamine B (SRB), and measure absorbance at 564 nm .

- Data Analysis: Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Validate with ATP-based assays (e.g., CellTiter-Glo) to rule out false positives .

Advanced: How to study the compound’s interaction with biological targets via docking?

Methodological Answer:

- Target Selection: Prioritize receptors with imidazole-binding pockets (e.g., cytochrome P450 or kinases) .

- Software Setup: Use AutoDock Vina with AMBER force fields. Prepare the ligand (optimize geometry at B3LYP/6-31G*) and receptor (PDB: 1T45) .

- Validation: Compare docking poses (e.g., binding affinity ΔG ≤ −8 kcal/mol) with mutagenesis data or co-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.